molecular formula C13H12N6O2 B14120235 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

Cat. No.: B14120235
M. Wt: 284.27 g/mol
InChI Key: HZUOPOLLEPRTSB-UHFFFAOYSA-N
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Description

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is a complex organic compound that features a pyrimidine ring structure. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as a catalyst, which has been shown to be effective in synthesizing similar pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the aforementioned reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, pyrimidine derivatives are known to inhibit receptor tyrosine kinases, which play a role in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo various transformations makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

3-hydroxy-N-pyrimidin-2-yl-2-(pyrimidin-2-yliminomethyl)but-2-enamide

InChI

InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21)

InChI Key

HZUOPOLLEPRTSB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O

Origin of Product

United States

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